REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[O:12](S(C(F)(F)F)(=O)=O)[S:13]([C:16]([F:19])([F:18])[F:17])(=O)=[O:14].O>ClCCl>[F:17][C:16]([F:19])([F:18])[S:13]([O:4][CH2:3][CH2:2][F:1])(=[O:14])=[O:12]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
FCCO
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1020 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 1020° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with satd aq NaHCO3 (100 mL) and brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OCCF)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |